

RG7800 Clinical Trial Discontinuation: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: RG7800

Cat. No.: B610458

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides a comprehensive overview of the reasons behind the discontinuation of the **RG7800** clinical trial for Spinal Muscular Atrophy (SMA). The information is presented in a question-and-answer format to directly address potential inquiries from the scientific community.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the discontinuation of the **RG7800** clinical trial?

The clinical development of **RG7800** was halted due to safety concerns that emerged from long-term preclinical toxicology studies.^[1] Specifically, irreversible adverse effects on the retina were observed in cynomolgus monkeys undergoing chronic toxicity evaluation.^[2] These findings led to the suspension of dosing in the Phase 2 "MOONFISH" trial in April 2015 as a precautionary measure.^{[3][4]}

Q2: Were any adverse effects observed in human participants of the **RG7800** trial?

No, an internal review of safety data from all patients involved in the MOONFISH trial did not identify any safety issues, including the ocular findings seen in the animal studies.^[3] The adverse effects in the animal model were observed at **RG7800** concentrations higher than those administered to human participants.

Q3: What was the mechanism of action for **RG7800**?

RG7800 is an orally available, selective small molecule designed to modify the splicing of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA). In individuals with SMA, the SMN1 gene is mutated or deleted, leading to a deficiency of SMN protein. The SMN2 gene produces only a small amount of functional SMN protein due to the exclusion of exon 7 during splicing. **RG7800** was developed to promote the inclusion of exon 7 in the SMN2 mRNA, thereby increasing the production of full-length, functional SMN protein.

Q4: What were the key findings from the clinical trials before discontinuation?

The clinical trials of **RG7800** showed promising initial results. In a Phase 1 study with healthy volunteers, **RG7800** was well-tolerated and demonstrated a dose-dependent increase in the ratio of full-length SMN2 mRNA to SMN2 mRNA lacking exon 7, indicating proof of mechanism. In the subsequent Phase 1b/2a MOONFISH trial involving SMA patients, oral administration of **RG7800** led to a dose-dependent increase of full-length SMN2 mRNA and up to a two-fold increase in SMN protein levels in the blood.

Quantitative Data Summary

The following table summarizes the key quantitative outcomes from the **RG7800** clinical trials.

Metric	Population	Result	Reference
Full-Length SMN2 mRNA	Healthy Adults	Dose- and exposure-dependent increase.	
SMN Protein Levels	SMA Patients	Up to a two-fold increase after 12 weeks of treatment.	
Safety in Humans	Healthy Adults & SMA Patients	Well-tolerated with no serious adverse events reported.	

Experimental Protocols

Phase 1a Clinical Trial in Healthy Volunteers

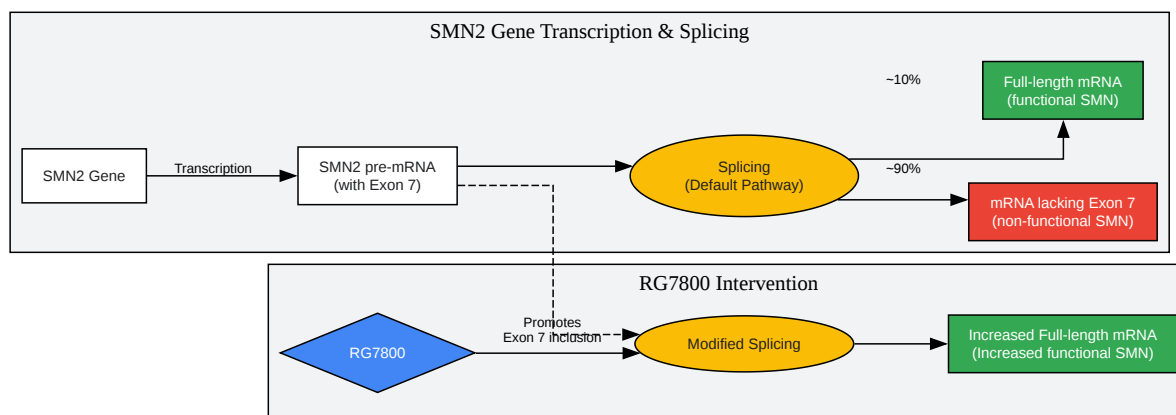
- Study Design: A single-ascending dose, placebo-controlled, double-blinded study.
- Participants: 48 healthy male volunteers.
- Objectives: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of **RG7800**.
- Primary Endpoints: Safety and pharmacokinetics of **RG7800**.
- Pharmacodynamic Endpoint: Measurement of the ratio of full-length SMN2 mRNA to SMN2 mRNA without exon 7 (SMN Δ 7) to demonstrate proof of mechanism.

Phase 1b/2a "MOONFISH" Clinical Trial in SMA Patients

- Study Design: A placebo-controlled, randomized, multiple-dose study.
- Participants: Approximately 48 adult and pediatric patients with SMA.
- Duration: 12 weeks.
- Objectives: To investigate the safety and tolerability of **RG7800**, measure its concentration in the body over time (pharmacokinetics), and evaluate its effect on SMN2 mRNA splicing and SMN protein production.

Visualizations

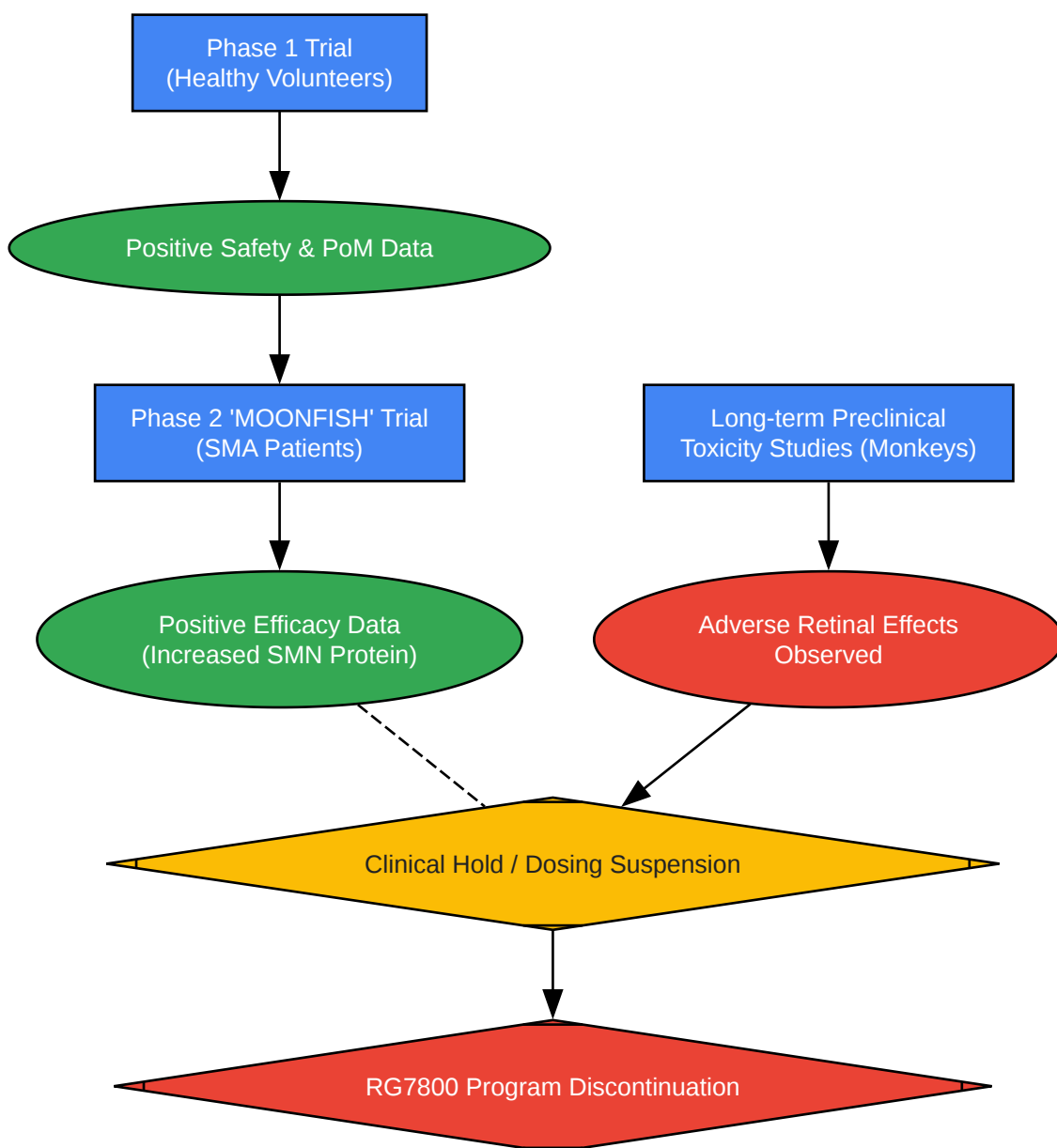
Signaling Pathway: **RG7800** Mechanism of Action



[Click to download full resolution via product page](#)

Caption: Mechanism of **RG7800** as an SMN2 splicing modifier.

Experimental Workflow: RG7800 Clinical Trial Discontinuation Logic



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]

- 2. The First Orally Deliverable Small Molecule for the Treatment of Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curesma.org [curesma.org]
- 4. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [RG7800 Clinical Trial Discontinuation: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610458#reasons-for-rg7800-clinical-trial-discontinuation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com